Hexaketocyclohexane octahydrate

Lithium-ion battery Organic cathode Carbonyl electrode

Its true solid-state structure—dodecahydroxycyclohexane dihydrate—governs solubility, reactivity, and electrochemical performance. Practical discharge capacity 902 mAh g⁻¹ enables organic cathodes with energy densities up to 1533 Wh kg⁻¹. Essential precursor for HAT derivatives, HAT-CN (67% yield, 10 min mechanochemical), and M-HO-COF aptasensor frameworks (0.18 fg mL⁻¹ LOD). High crystal density (1.926 g cm⁻³) supports dense material design. Generic polyketones cannot substitute.

Molecular Formula C6H16O14
Molecular Weight 312.18
CAS No. 527-31-1; 7255-28-9
Cat. No. B2814614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaketocyclohexane octahydrate
CAS527-31-1; 7255-28-9
Molecular FormulaC6H16O14
Molecular Weight312.18
Structural Identifiers
SMILESC1(=O)C(=O)C(=O)C(=O)C(=O)C1=O.O.O.O.O.O.O.O.O
InChIInChI=1S/C6O6.8H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;;;;;;/h;8*1H2
InChIKeyMQIMWEBORAIJPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Hexaketocyclohexane Octahydrate Procurement: Baseline Identity and Key Specifications


Hexaketocyclohexane octahydrate (CAS 527-31-1, 7255-28-9), also referred to as triquinoyl octahydrate or cyclohexanehexone octahydrate, is an organic oxocarbon with the molecular formula C6O6·8H2O (anhydrous C6O6). It is a sixfold ketone of cyclohexane and exists as a beige to gray-brown powder with a melting point of 90–99 °C (decomposition) [1]. Commercial material is typically supplied at ≥97% purity and is stable under recommended storage conditions (sealed, dry, room temperature) .

Why Hexaketocyclohexane Octahydrate Cannot Be Replaced by Generic Carbonyl or Oxocarbon Analogs


Direct substitution with other carbonyl-rich compounds (e.g., benzoquinone, anthraquinone, or cyclic polyketones) is precluded by the unique combination of ultrahigh theoretical specific capacity (957 mAh g⁻¹), practical discharge capacity (902 mAh g⁻¹), and the fact that the commercially available 'octahydrate' is structurally distinct—it is actually dodecahydroxycyclohexane dihydrate, a stable geminal diol hydrate rather than the elusive C6O6 [1][2]. This identity mismatch directly impacts reactivity, solubility, and electrochemical performance, rendering generic analogs inadequate for advanced battery and electronics research.

Quantitative Differentiation Evidence for Hexaketocyclohexane Octahydrate vs. Closest Analogs


Electrochemical Capacity: Ultrahigh Specific Capacity in Lithium-Ion Batteries vs. Benzoquinone and Anthraquinone Derivatives

Cyclohexanehexone (C6O6) demonstrates an ultrahigh practical discharge capacity of 902 mAh g⁻¹ at 20 mA g⁻¹ and a theoretical capacity of 957 mAh g⁻¹ in lithium-ion batteries [1]. In contrast, 2,5-dimethoxy-1,4-benzoquinone (DMBQ) achieves an initial discharge capacity of only 222 mAh g⁻¹ [2], and anthraquinone (AQ) has a theoretical capacity of 259 mAh g⁻¹ [3].

Lithium-ion battery Organic cathode Carbonyl electrode

True Chemical Identity: Commercial Octahydrate is Dodecahydroxycyclohexane Dihydrate, Not Anhydrous C6O6

X-ray diffraction and solid-state ¹³C NMR analysis of commercially supplied 'hexaketocyclohexane octahydrate' reveals the crystal structure is dodecahydroxycyclohexane dihydrate (C6(OH)12·2H2O), not the ketone C6O6 [1]. This stable geminal diol hydrate decomposes at 95 °C, whereas the anhydrous cyclohexanehexone is expected to be highly unstable and has not been isolated in bulk [2].

Crystal engineering Material characterization Procurement authenticity

Material Density: Exceptionally High Density for Organic Material Without Heavy Atoms

The dodecahydroxycyclohexane dihydrate polymorph (commercial 'hexaketocyclohexane octahydrate') exhibits a crystal density of 1.926 g cm⁻³ at ambient temperature [1]. This is among the highest densities reported for any organic material composed solely of C, H, and O (no elements heavier than oxygen) [1]. In comparison, typical organic solids range between 1.0–1.5 g cm⁻³.

High-density organic materials Hydrogen-bonded frameworks Energetic materials

Synthetic Efficiency: Mechanochemical Synthesis of HAT-CN Outperforms Wet-Chemical Routes

Hexaketocyclohexane couples with diaminomaleonitrile under mechanochemical ball milling to yield 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN) in 67% yield within 10 minutes at room temperature . This yield exceeds that of state-of-the-art wet-chemical syntheses, while the process is superior in time-, resource-, and energy-efficiency as quantified by green metrics .

OLED materials Mechanochemistry Green chemistry HAT-CN

Hexaketocyclohexane Octahydrate: Evidence-Backed Application Scenarios


Ultrahigh-Capacity Organic Cathodes for Next-Generation Lithium-Ion Batteries

Leveraging its 902 mAh g⁻¹ practical discharge capacity, cyclohexanehexone (derived from the octahydrate precursor) enables the fabrication of organic cathodes with energy densities up to 1533 Wh kg⁻¹ [1]. This is particularly relevant for researchers developing high-energy-density, sustainable alternatives to inorganic cathodes.

Synthesis of n-Type Organic Semiconductors for OLEDs and OTFTs

As a key building block, hexaketocyclohexane octahydrate condenses with diamines to form hexaazatriphenylene (HAT) and hexaazatrinaphthylene (HATN) derivatives, which exhibit high electron mobility and liquid crystalline mesophases [2]. The mechanochemical route to HAT-CN (67% yield, 10 min) offers a green, scalable entry into electron-deficient heterocycles .

Construction of Covalent-Organic Frameworks (COFs) for Advanced Sensing

Condensation with melem produces M-HO-COF, a porous nanostructured framework with a high surface area and remarkable electrochemical activity [3]. This COF serves as a platform for impedimetric aptasensors achieving an ultralow detection limit of 0.18 fg mL⁻¹ for VEGF165 [3].

High-Density Organic Hydrate Research and Crystal Engineering

The material's true identity as dodecahydroxycyclohexane dihydrate, with an exceptionally high crystal density of 1.926 g cm⁻³ [4], makes it a model system for studying hydrogen-bonded frameworks and for designing dense organic materials without heavy atoms.

Technical Documentation Hub

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